REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[CH:5][C:6]([NH:9][C:10](=[O:15])[C:11]([CH3:14])([CH3:13])[CH3:12])=[N:7][CH:8]=1)#[N:2].C[Al]([NH2:19])Cl>C1(C)C=CC=CC=1>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([NH:9][C:10](=[O:15])[C:11]([CH3:12])([CH3:14])[CH3:13])=[N:7][CH:8]=1)(=[NH:19])[NH2:2]
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Name
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|
Quantity
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1.22 g
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Type
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reactant
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Smiles
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C(#N)C=1C=CC(=NC1)NC(C(C)(C)C)=O
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Name
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MeAl(Cl)NH2
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Quantity
|
18 mL
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Type
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reactant
|
Smiles
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C[Al](Cl)N
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Name
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|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The resulting N-(5-carbamimidoylpyridin-2-yl)pivalamide is used without further purification
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Name
|
|
Type
|
|
Smiles
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C(N)(=N)C=1C=CC(=NC1)NC(C(C)(C)C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |